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Compound of Interest

Compound Name: (R)-Xyl-SDP

Cat. No.: B2879777 Get Quote

In the fields of pharmaceutical development and fine chemical synthesis, the precise control of

stereochemistry is paramount. The enantiomers of a chiral molecule can exhibit vastly different

biological activities, making the development of robust methods for asymmetric synthesis a

central goal of modern organic chemistry. Transition-metal catalysis, driven by the innovation of

chiral ligands, has emerged as one of the most powerful tools for constructing chiral centers

with high fidelity.[1][2]

Among the myriad of chiral ligands developed, phosphines have a distinguished status due to

their strong coordination to transition metals and their tunable electronic and steric properties.

[2] Within this class, the Spiro Diphosphine (SDP) family of ligands represents a significant

advancement. These ligands are characterized by a C₂-symmetric 1,1'-spirobiindane

backbone, which creates a rigid and well-defined chiral environment.

This guide focuses on (R)-Xyl-SDP, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-

spirobiindane. The defining features of (R)-Xyl-SDP are its rigid spirocyclic core and the

sterically demanding 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This unique

architecture forms a deep, chiral pocket around the metal center, enabling exceptional levels of

stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4] We will explore the

mechanistic underpinnings of its efficacy and provide detailed protocols for its application,

particularly in the context of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).
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Physicochemical Properties and Handling of (R)-
Xyl-SDP
Proper handling and storage are critical to ensure the longevity and reactivity of the (R)-Xyl-
SDP ligand. As a phosphine, it is susceptible to oxidation.

Property Value Reference

Chemical Name

(R)-(+)-7,7′-Bis[di(3,5-

dimethylphenyl)phosphino]-1,1′

-spirobiindane

CAS Number 917377-75-4 [5]

Molecular Formula C₄₉H₅₀P₂ [5]

Molecular Weight 700.87 g/mol [5]

Appearance White to off-white solid [5]

Melting Point >300 °C [5]

Optical Rotation
[α]²²/D +64.0°, c = 1 in

chloroform
[5]

Storage

Store at -20°C under an inert

atmosphere (e.g., Argon or

Nitrogen)

[5]

Handling Recommendations:

Inert Atmosphere: Always handle the solid ligand and its solutions under an inert atmosphere

(glovebox or Schlenk line) to prevent oxidation of the phosphorus centers.

Solvent Degassing: Use anhydrous, degassed solvents for all reactions to avoid quenching

the catalyst and introducing atmospheric oxygen.

Purity: The purity of the ligand is crucial for catalytic performance. Use material from a

reputable supplier or ensure its purity analytically before use.
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Core Application: Palladium-Catalyzed Asymmetric
Allylic Alkylation (AAA)
The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone reaction for the

enantioselective formation of C-C bonds.[1][6] The reaction facilitates the attack of a

nucleophile on an allylic substrate, generating a stereocenter. The (R)-Xyl-SDP ligand has

proven to be exceptionally effective in controlling the stereochemical outcome of this

transformation.[4]

Mechanistic Rationale for Enantioselectivity
The catalytic cycle of the Pd-AAA reaction is a well-studied process.[1] The key to asymmetry

lies in the step where the nucleophile attacks the η³-allyl palladium intermediate.

Oxidative Addition: A Pd(0) species, complexed with (R)-Xyl-SDP, reacts with the allylic

substrate (e.g., an allylic acetate) to form a cationic (η³-allyl)Pd(II) complex.

Nucleophilic Attack: The nucleophile attacks one of the two termini of the allyl group. The

(R)-Xyl-SDP ligand's rigid, C₂-symmetric structure and bulky xylyl groups create a highly

asymmetric steric environment. This environment effectively shields one face of the π-allyl

complex, forcing the nucleophile to attack from the less hindered face, thereby dictating the

absolute stereochemistry of the newly formed stereocenter.

Reductive Elimination & Catalyst Regeneration: After the nucleophilic attack, the product is

released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.
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Catalytic Cycle

Inputs/Outputs

Pd(0) / (R)-Xyl-SDP

(η³-allyl)Pd(II)L* Complex
(Chiral Environment)

Oxidative Addition
(+ Allyl-LG)

Product-Pd(0) Complex

Nucleophilic Attack
(+ Nu⁻)

(Enantiodetermining Step)

Product Release

Chiral Product

Allylic Substrate
(Allyl-LG)

Nucleophile
(Nu⁻)

Catalytic cycle for Pd-catalyzed AAA with (R)-Xyl-SDP.
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Start

Assemble oven-dried glassware
under Argon atmosphere.

Charge flask with Pd precursor
and (R)-Xyl-SDP ligand.

Add anhydrous, degassed solvent
(e.g., Toluene). Stir to dissolve.

Add substrate (allyl acetate),
nucleophile (malonate), and base.

Stir at specified temperature.
Monitor reaction by TLC/GC.

Quench reaction.
Perform aqueous workup.

Dry organic layer and concentrate.
Purify by flash column chromatography.

Characterize product (¹H, ¹³C NMR).
Determine enantiomeric excess (chiral HPLC).

End

General experimental workflow for an asymmetric reaction.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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